ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo-substituted phenyl group, a sulfamoyl group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromo-substituted phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromo-substituted phenylboronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromo-substituted phenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Removal of the bromo group, leading to a dehalogenated product.
Substitution: Formation of new C-N or C-S bonds.
Scientific Research Applications
Ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(4-chloro-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: Similar structure but with a chloro group instead of a bromo group.
Ethyl 3-[(4-fluoro-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
Ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the presence of the bromo group, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs .
Properties
Molecular Formula |
C13H14BrN3O4S |
---|---|
Molecular Weight |
388.24 g/mol |
IUPAC Name |
ethyl 5-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14BrN3O4S/c1-3-21-13(18)11-7-12(16-15-11)22(19,20)17-9-4-5-10(14)8(2)6-9/h4-7,17H,3H2,1-2H3,(H,15,16) |
InChI Key |
CLVHMUXZVHXBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
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